5'-Substitution Preserves CRBN Affinity vs. 4'-O-Propargyl Variants
Thalidomide-5'-propargyl-PEG1-OH employs a 5'-C-propargyl substitution on the isoindolinone ring, a position documented to not significantly affect binding to cereblon (CRBN), in contrast to the 4'-O-propargyl substitution used in Thalidomide-propargyl (CAS 2098487-39-7) . The 5'-substitution pattern introduces the linker at the carbon atom of the aromatic ring rather than through an ether oxygen at the 4'-position, providing a distinct exit vector that can influence ternary complex geometry with the target protein and CRBN-DDB1 . This architectural difference is critical for PROTAC efficacy, where suboptimal linker attachment points can abrogate target degradation despite preserved binary binding [1].
| Evidence Dimension | Substitution position on thalidomide isoindolinone ring |
|---|---|
| Target Compound Data | 5'-C-propargyl substitution (carbon-linked propargyl at the 5-position of the isoindolinone ring); documented to preserve CRBN binding |
| Comparator Or Baseline | Thalidomide-propargyl (CAS 2098487-39-7): 4'-O-propargyl substitution (oxygen-linked propargyl at the 4-position of the isoindolinone ring); also documented to preserve CRBN binding |
| Quantified Difference | No direct quantitative binding affinity comparison available; differentiation is based on distinct exit vector geometry. The 5'-carbon linkage provides a different spatial orientation of the terminal alkyne relative to the CRBN-binding pocket compared to the 4'-oxygen linkage. |
| Conditions | CRBN binding inferred from structural analysis; ternary complex formation validated via AlphaScreen proximity assay in the Wurz et al. (2018) PROTAC platform study |
Why This Matters
The 5'-substitution pattern offers an alternative exit vector for linker conjugation that may be advantageous for specific target protein- CRBN pairings where ternary complex geometry is sensitive to attachment point orientation, making this compound a critical screening tool during PROTAC lead optimization.
- [1] Wurz RP, Dellamaggiore K, Dou H, et al. A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J Med Chem. 2018;61(2):453-461. DOI: 10.1021/acs.jmedchem.6b01781. PMID: 28378579. View Source
